2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Description
2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and an amino group
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-amino-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H20N4O/c1-9(13)12(17)16-7-3-10(4-8-16)11-5-6-15(2)14-11/h5-6,9-10H,3-4,7-8,13H2,1-2H3 |
InChI Key |
PWMJEOZRYRAGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NN(C=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 1-methyl-1H-pyrazole with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-aminopyrazoles: Similar in structure but with different substitution patterns.
4-aminopyrazoles: Another class of compounds with variations in the position of the amino group.
5-aminopyrazoles: Differ in the location of the amino group on the pyrazole ring.
Uniqueness
2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a pyrazole moiety, suggesting possible interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is . Its structural features include:
- A piperidine ring that may contribute to its pharmacological properties.
- A methyl-substituted pyrazole, which is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one have shown significant activity against multi-drug resistant (MDR) pathogens. In vitro evaluations revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for certain derivatives, indicating potent antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer properties of related compounds have also been investigated. For example, thiazole derivatives containing piperidine and pyrazole structures demonstrated substantial growth inhibitory effects on various human cancer cell lines. Specifically, compounds were noted to inhibit Na+/K(+)-ATPase and Ras oncogene activity, which are critical in cancer cell proliferation . The efficacy of these compounds suggests that the structural components of 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one may similarly influence cancer cell viability.
The mechanisms underlying the biological activities of pyrazole derivatives often involve:
- Enzyme Inhibition : Compounds can act as inhibitors of key enzymes involved in bacterial resistance or cancer cell metabolism.
- Cell Signaling Modulation : By affecting pathways such as the Ras signaling cascade, these compounds can alter cell proliferation and survival.
Research Findings
A comprehensive review of literature indicates that pyrazole derivatives exhibit a range of biological activities. Here are some notable findings:
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- In Vitro Studies : Compounds have been evaluated for their ability to inhibit biofilm formation in bacterial cultures, demonstrating their potential as therapeutic agents against chronic infections.
- Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size and enhancing survival rates when treated with pyrazole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
